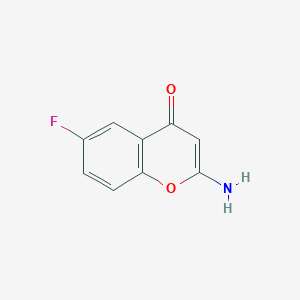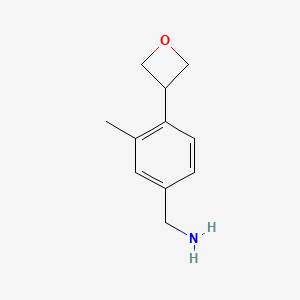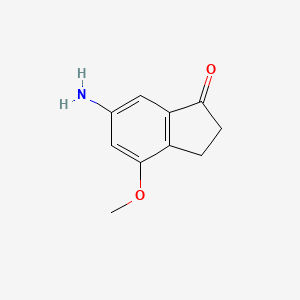![molecular formula C7H8N4O2 B11911651 [2-(hydroxymethyl)-7H-purin-6-yl]methanol CAS No. 917235-60-0](/img/structure/B11911651.png)
[2-(hydroxymethyl)-7H-purin-6-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(hydroxymethyl)-7H-purin-6-yl]methanol: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-7H-purin-6-yl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of purine derivatives with formaldehyde under basic conditions, followed by reduction to introduce the hydroxymethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods utilize packed columns with catalysts like Raney nickel and low boiling point alcohols to facilitate the reactions efficiently .
化学反应分析
Types of Reactions
[2-(hydroxymethyl)-7H-purin-6-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different purine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield purine carboxylic acids, while reduction can produce different hydroxylated purine derivatives.
科学研究应用
[2-(hydroxymethyl)-7H-purin-6-yl]methanol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex purine derivatives.
Biology: The compound is studied for its potential role in nucleic acid metabolism and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the production of pharmaceuticals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of [2-(hydroxymethyl)-7H-purin-6-yl]methanol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The hydroxymethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of gene expression, depending on the specific application.
相似化合物的比较
[2-(hydroxymethyl)-7H-purin-6-yl]methanol: can be compared with other purine derivatives, such as:
Adenine: A fundamental component of nucleic acids, differing in the absence of hydroxymethyl groups.
Guanine: Another nucleic acid component, with different functional groups attached to the purine ring.
Hypoxanthine: A naturally occurring purine derivative, lacking the hydroxymethyl groups present in .
The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
CAS 编号 |
917235-60-0 |
|---|---|
分子式 |
C7H8N4O2 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
[2-(hydroxymethyl)-7H-purin-6-yl]methanol |
InChI |
InChI=1S/C7H8N4O2/c12-1-4-6-7(9-3-8-6)11-5(2-13)10-4/h3,12-13H,1-2H2,(H,8,9,10,11) |
InChI 键 |
ZEYZEQCIYXNGDV-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=NC(=NC(=C2N1)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11911571.png)









![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B11911618.png)



